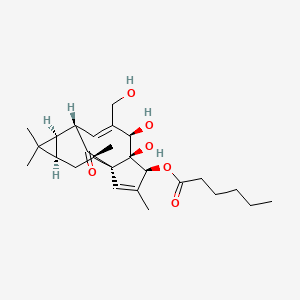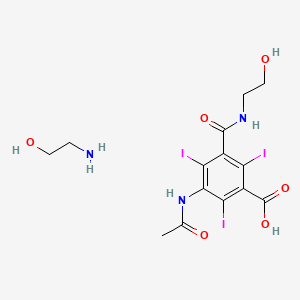
JC-171
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JC-171 is a selective inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. It has shown significant potential in inhibiting the release of interleukin-1β (IL-1β) from macrophages, making it a promising candidate for treating various inflammatory and autoimmune diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
JC-171 is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of a hydroxysulfonamide analog, followed by several chemical transformations to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring stringent quality control measures. The compound is typically produced in solid form and stored under specific conditions to maintain its stability and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
JC-171 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
JC-171 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammation.
Biology: Employed in cellular assays to investigate the effects of NLRP3 inhibition on immune cell function.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug discovery .
Mecanismo De Acción
JC-171 exerts its effects by selectively inhibiting the NLRP3 inflammasome. The compound prevents the assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. This inhibition reduces inflammation and mitigates disease progression in various inflammatory conditions .
Comparación Con Compuestos Similares
Similar Compounds
JC-21: The parent compound of JC-171, which also inhibits the NLRP3 inflammasome but with different potency and selectivity.
MCC950: Another well-known NLRP3 inflammasome inhibitor with a similar mechanism of action.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency in inhibiting the NLRP3 inflammasome. It has shown superior efficacy in preclinical models of inflammatory diseases compared to other inhibitors. Additionally, the sulfonamide modifications in this compound enhance its stability and bioavailability, making it a promising candidate for further development .
Propiedades
Número CAS |
2112809-98-8 |
|---|---|
Fórmula molecular |
C16H17ClN2O5S |
Peso molecular |
384.83 |
Nombre IUPAC |
5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide |
InChI |
InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20) |
Clave InChI |
KQRQPMUPYDOTCA-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=CC=C(S(=O)(NO)=O)C=C1)C2=CC(Cl)=CC=C2OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JC171; JC 171; JC-171 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)





![4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one](/img/structure/B608105.png)




